Tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.3.1]tricosa-1(22),19(23),20-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate Tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.3.1]tricosa-1(22),19(23),20-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 180968-41-6
VCID: VC0066570
InChI: InChI=1S/C34H50N4O8/c1-23(2)28-31(40)35-14-15-43-16-17-44-18-19-45-26-13-9-12-25(20-26)22-36-29(32(41)38-28)30(39)27(21-24-10-7-6-8-11-24)37-33(42)46-34(3,4)5/h6-13,20,23,27-30,36,39H,14-19,21-22H2,1-5H3,(H,35,40)(H,37,42)(H,38,41)/t27-,28-,29+,30+/m0/s1
SMILES: CC(C)C1C(=O)NCCOCCOCCOC2=CC=CC(=C2)CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Molecular Formula: C34H50N4O8
Molecular Weight: 642.8 g/mol

Tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.3.1]tricosa-1(22),19(23),20-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate

CAS No.: 180968-41-6

Main Products

VCID: VC0066570

Molecular Formula: C34H50N4O8

Molecular Weight: 642.8 g/mol

Tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.3.1]tricosa-1(22),19(23),20-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate - 180968-41-6

CAS No. 180968-41-6
Product Name Tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.3.1]tricosa-1(22),19(23),20-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate
Molecular Formula C34H50N4O8
Molecular Weight 642.8 g/mol
IUPAC Name tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.3.1]tricosa-1(22),19(23),20-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C34H50N4O8/c1-23(2)28-31(40)35-14-15-43-16-17-44-18-19-45-26-13-9-12-25(20-26)22-36-29(32(41)38-28)30(39)27(21-24-10-7-6-8-11-24)37-33(42)46-34(3,4)5/h6-13,20,23,27-30,36,39H,14-19,21-22H2,1-5H3,(H,35,40)(H,37,42)(H,38,41)/t27-,28-,29+,30+/m0/s1
Standard InChIKey DQRZWWANHBNSDX-VZNYXHRGSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)NCCOCCOCCOC2=CC=CC(=C2)CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
SMILES CC(C)C1C(=O)NCCOCCOCCOC2=CC=CC(=C2)CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Canonical SMILES CC(C)C1C(=O)NCCOCCOCCOC2=CC=CC(=C2)CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Synonyms 1OH-2BocNH-3PhPr [17]Metacyclophane deriv.
PubChem Compound 461293
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator